2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine
Description
Properties
IUPAC Name |
5-(2-methylpyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-10-8-12(2-5-14-10)15-6-3-13-11(9-15)4-7-16-13/h2,4-5,7-8H,3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCLSVXPEVRMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to obtain the target compound . The reaction typically requires specific conditions, such as the use of organic solvents like ethanol or dichloromethane, and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce fully reduced derivatives .
Scientific Research Applications
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential biological activity and as a starting material for drug development.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Thienopyridine Derivatives
Prasugrel (5-[2-Cyclopropyl-1-(2-Fluorophenyl)-2-Oxoethyl]-4H,5H,6H,7H-Thieno[3,2-c]Pyridin-2-Yl Acetate)
- Structure : Features a cyclopropyl-fluorophenyl-oxoethyl group at position 5 and an acetate ester at position 2.
- Pharmacology : A prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly binds P2Y12 receptors .
4-Methyl-N-Phenyl-4H,5H,6H,7H-Thieno[3,2-c]Pyridine-5-Carboxamide
Substituted Thiazole Derivatives
2-Methyl-4-{4H,5H,6H,7H-Thieno[3,2-c]Pyridin-2-Yl}-1,3-Thiazole
- Structure: Incorporates a thiazole ring at position 4 of the thienopyridine core .
- Potential Activity: Thiazole moieties are often associated with antimicrobial or anticancer properties, suggesting divergent applications compared to the pyridine-substituted compound.
Acidic and Salt Derivatives
2-{4H,5H,6H,7H-Thieno[3,2-c]Pyridin-5-Yl}Acetic Acid Hydrochloride
Comparative Data Table
Biological Activity
2-Methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to thieno[3,2-c]pyridine. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.
- Cell Line Studies : In a study evaluating the cytotoxicity of thieno[3,2-c]pyridine derivatives on A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines using the MTT assay, several compounds exhibited IC50 values ranging from 5.42 to 30.25 µM. Notably, compounds with similar structures demonstrated enhanced activity against these cancer types compared to standard chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 | 5.76 |
| 4f | MCF-7 | 5.42 |
| Sorafenib | A549 | 5.84 |
Anti-inflammatory Activity
Thieno[3,2-c]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- EGFR Inhibition : Docking studies suggest that similar compounds bind effectively to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding interactions involve hydrogen bonds with critical amino acids in the receptor's active site .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular systems.
Case Studies
Several case studies have been documented regarding the efficacy of thieno[3,2-c]pyridine derivatives:
- Study on Lung Cancer : A derivative was tested against A549 cells and showed significant inhibition of cell proliferation with an IC50 value of 9.68 µM .
- Combination Therapy : Research indicates that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce side effects by lowering required doses of conventional drugs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
